molecular formula C9H7NO4 B6600908 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one CAS No. 66122-94-9

5-nitro-3,4-dihydro-1H-2-benzopyran-1-one

Cat. No.: B6600908
CAS No.: 66122-94-9
M. Wt: 193.16 g/mol
InChI Key: FEUMVXQSJWHGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-nitro-3,4-dihydro-1H-2-benzopyran-1-one is an organic compound that belongs to the class of dihydroisocoumarins It is characterized by a benzopyran ring system with a nitro group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through several methods. One common approach involves the nitration of 3,4-dihydro-1H-2-benzopyran-1-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-nitro-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Quinones: Formed through the oxidation of the benzopyran ring.

Scientific Research Applications

5-nitro-3,4-dihydro-1H-2-benzopyran-1-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-nitro-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The compound may also inhibit specific enzymes or signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    3,4-dihydro-1H-2-benzopyran-1-one: Lacks the nitro group and has different chemical reactivity and biological properties.

    5-amino-3,4-dihydro-1H-2-benzopyran-1-one: Formed through the reduction of the nitro group and has distinct biological activities.

    5-chloro-3,4-dihydro-1H-2-benzopyran-1-one: Contains a chloro group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness

5-nitro-3,4-dihydro-1H-2-benzopyran-1-one is unique due to the presence of the nitro group, which imparts specific chemical reactivity and biological activities

Properties

IUPAC Name

5-nitro-3,4-dihydroisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-9-7-2-1-3-8(10(12)13)6(7)4-5-14-9/h1-3H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUMVXQSJWHGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.